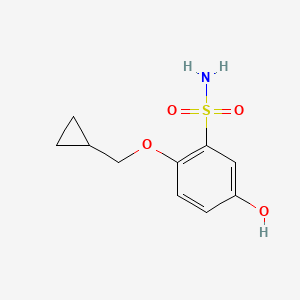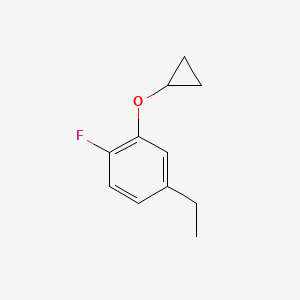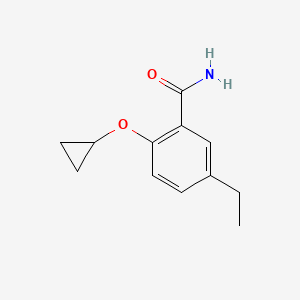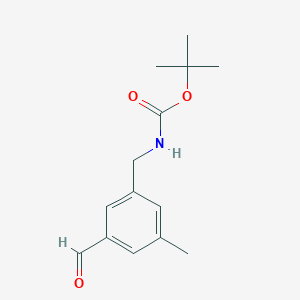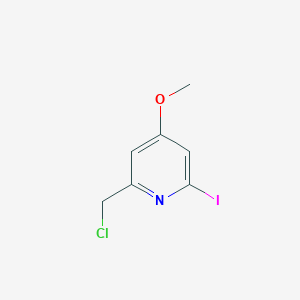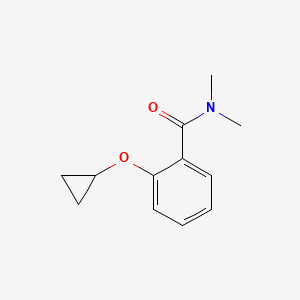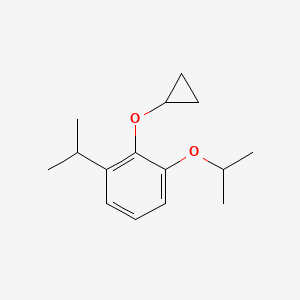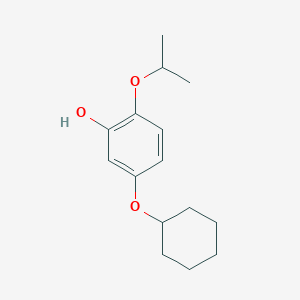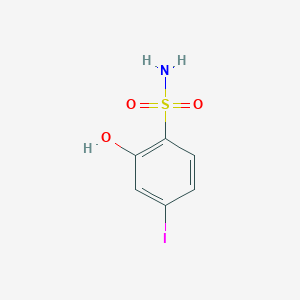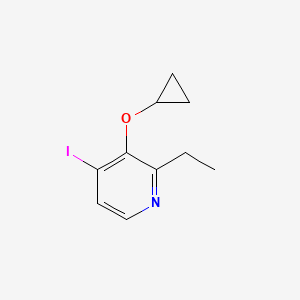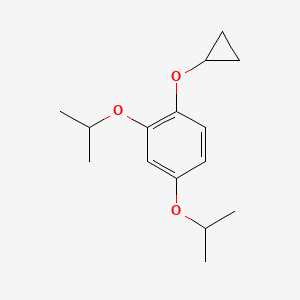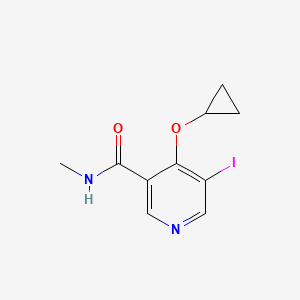
4-Cyclopropoxy-5-iodo-N-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-5-iodo-N-methylnicotinamide is a chemical compound with the molecular formula C10H11IN2O2. It contains a total of 27 bonds, including 16 non-hydrogen bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amide (aromatic), 1 ether (aromatic), and 1 pyridine . This compound is notable for its unique structure, which includes a cyclopropoxy group and an iodine atom attached to a nicotinamide core.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-5-iodo-N-methylnicotinamide typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the nicotinamide core.
Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced through a nucleophilic substitution reaction.
Iodination: The iodination of the compound is achieved using iodine or iodine-containing reagents under specific conditions.
Methylation: The final step involves the methylation of the amide group to obtain the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
4-Cyclopropoxy-5-iodo-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-5-iodo-N-methylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-5-iodo-N-methylnicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
4-Cyclopropoxy-5-iodo-N-methylnicotinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-5-bromo-N-methylnicotinamide: Similar structure but with a bromine atom instead of iodine.
4-Cyclopropoxy-5-chloro-N-methylnicotinamide: Contains a chlorine atom instead of iodine.
4-Cyclopropoxy-5-fluoro-N-methylnicotinamide: Features a fluorine atom in place of iodine.
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and biological activities.
Propiedades
Fórmula molecular |
C10H11IN2O2 |
|---|---|
Peso molecular |
318.11 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-5-iodo-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H11IN2O2/c1-12-10(14)7-4-13-5-8(11)9(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
Clave InChI |
HIZYOUVYIOLLHK-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CN=CC(=C1OC2CC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


